2-fluoro-5-(fluorosulfonyl)benzoic acid
Overview
Description
2-fluoro-5-(fluorosulfonyl)benzoic acid is a synthetic organic compound with the molecular formula C7H3F2O5S. It is a fluorinated benzoic acid derivative that has gained importance in various scientific fields due to its unique physical and chemical properties.
Mechanism of Action
C7H3F2O5SC_7H_3F_2O_5SC7H3F2O5S
. It is a fluorinated benzoic acid derivative that has gained importance in various scientific fields due to its unique physical and chemical properties.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(fluorosulfonyl)benzoic acid typically involves the introduction of fluorine and sulfonyl groups onto a benzoic acid scaffold. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is concise and efficient, producing sulfonyl fluorides through the reaction of fluorosulfonyl radicals with the benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation processes, utilizing reagents such as sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF. These reagents act as synthetic equivalents of electrophilic “FSO2+” synthons, facilitating the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-(fluorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and sulfonyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acid derivatives, while oxidation or reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-fluoro-5-(fluorosulfonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonyl fluorides, which are valuable intermediates in click chemistry.
Biology: The compound’s unique properties make it useful in the study of biological systems, including protein and nucleic acid interactions.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-nitrobenzoic acid: Another fluorinated benzoic acid derivative with different functional groups.
3-(fluorosulfonyl)benzoic acid: Similar in structure but with the sulfonyl group in a different position.
Uniqueness
2-fluoro-5-(fluorosulfonyl)benzoic acid is unique due to the specific positioning of the fluorine and sulfonyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific applications, such as click chemistry and the study of biological interactions.
Properties
IUPAC Name |
2-fluoro-5-fluorosulfonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUODPSUJVCAQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264901 | |
Record name | Benzoic acid, 2-fluoro-5-(fluorosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-37-4 | |
Record name | Benzoic acid, 2-fluoro-5-(fluorosulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-fluoro-5-(fluorosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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